molecular formula C16H24N2OS B4721753 N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4721753
M. Wt: 292.4 g/mol
InChI Key: VUAYXZYXSOWTOB-UHFFFAOYSA-N
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Description

N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. TCB-2 has been extensively studied for its potential therapeutic applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its binding to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in neurotransmitter release and neuronal activity, which can affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. It has also been shown to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds on the serotonin 2A receptor.

Future Directions

There are several future directions for research on N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including:
1. Investigating the potential therapeutic applications of N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the treatment of various psychiatric and neurological disorders.
2. Studying the effects of N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on other serotonin receptors and their downstream signaling pathways.
3. Developing new synthetic compounds based on the structure of N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with improved pharmacological properties.
4. Studying the effects of N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on other physiological processes, such as inflammation and immune function.
5. Investigating the potential use of N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a tool for studying the role of the serotonin 2A receptor in various physiological and behavioral processes.
In conclusion, N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of research. Its high affinity for the serotonin 2A receptor makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, further research is needed to fully understand the potential applications of N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its effects on other physiological processes.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-2-18-9-7-12(8-10-18)17-16(19)14-11-20-15-6-4-3-5-13(14)15/h11-12H,2-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAYXZYXSOWTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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